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Compound of Interest

Compound Name: 3,5-Dihydroxytetradecanoyl-CoA

Cat. No.: B15547474 Get Quote

Introduction

3,5-Dihydroxytetradecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of

long-chain fatty acids. Its primary relevance in metabolic research lies in its role as a substrate

for the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial

trifunctional protein (MTP). Consequently, this molecule is of significant interest in the study of

inherited metabolic disorders, specifically MTP deficiency and isolated LCHAD deficiency.

Core Applications

Biomarker for MTP and LCHAD Deficiencies: In individuals with MTP or isolated LCHAD

deficiency, the beta-oxidation pathway is blocked at the LCHAD step. This leads to an

accumulation of upstream metabolites, including 3-hydroxyacyl-CoAs such as 3,5-
dihydroxytetradecanoyl-CoA, and their corresponding acylcarnitine esters in blood and

tissues. Analysis of these accumulated metabolites is a cornerstone of newborn screening

and diagnostic testing for these disorders.

Substrate for In Vitro Enzyme Assays: 3,5-Dihydroxytetradecanoyl-CoA can be used as a

substrate in in vitro assays to measure the enzymatic activity of LCHAD. Such assays are

crucial for confirming diagnoses of LCHAD deficiency in patient-derived cells (e.g.,

fibroblasts or lymphocytes) and for studying the functional consequences of mutations in the
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HADHA gene, which encodes the alpha-subunit of the MTP complex containing the LCHAD

active site.

Tool for Drug Discovery and Development: In the context of developing therapies for MTP

and LCHAD deficiencies, 3,5-dihydroxytetradecanoyl-CoA can be utilized in high-

throughput screening assays to identify compounds that may enhance residual LCHAD

activity or promote the clearance of accumulated toxic metabolites.

Investigating Pathophysiology: Studying the cellular and metabolic effects of 3,5-
dihydroxytetradecanoyl-CoA accumulation can provide insights into the pathophysiology

of MTP and LCHAD deficiencies, including the development of severe clinical manifestations

such as cardiomyopathy, hepatopathy, and neuropathy.

Quantitative Data Summary
The following table summarizes the key biochemical abnormalities observed in patients with

Mitochondrial Trifunctional Protein (MTP) deficiency, the metabolic disorder where 3,5-
Dihydroxytetradecanoyl-CoA plays a crucial role as an accumulating intermediate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15547474?utm_src=pdf-body
https://www.benchchem.com/product/b15547474?utm_src=pdf-body
https://www.benchchem.com/product/b15547474?utm_src=pdf-body
https://www.benchchem.com/product/b15547474?utm_src=pdf-body
https://www.benchchem.com/product/b15547474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical

Parameter

Finding in MTP

Deficiency
Significance Reference

Acylcarnitine Profile

(Blood Spot/Plasma)

Elevated long-chain 3-

hydroxyacylcarnitines

(e.g., C14-OH, C16-

OH, C18:1-OH)

Primary diagnostic

marker indicating a

block in long-chain

fatty acid oxidation.

[1]

Urine Organic Acids

Presence of C6-C14

3-hydroxydicarboxylic

acids

Reflects alternative

omega-oxidation of

accumulated fatty

acids.

[2]

Plasma Creatine

Kinase (CK)

Markedly elevated,

especially during

episodes of

rhabdomyolysis

Indicates muscle

damage resulting from

impaired energy

production.

[1]

Liver Function Tests

(AST, ALT)

Elevated

transaminases

Suggests liver

dysfunction and

steatosis due to fatty

acid accumulation.

[1]

Blood Glucose

Hypoketotic

hypoglycemia,

particularly during

fasting or illness

Results from the

inability to utilize fatty

acids for energy and

ketone body

production.

[1]

Ammonia

Hyperammonemia

may be present during

acute metabolic crises

Can be a secondary

consequence of

severe metabolic

decompensation.

[1]

LCHAD Enzyme

Activity (Cultured

Fibroblasts)

Reduced or absent

Confirmatory test

demonstrating the

specific enzymatic

defect.

[1][3]
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Key Experimental Protocols
Protocol 1: LCHAD Enzyme Activity Assay in Cultured Fibroblasts

This protocol outlines a method to determine the activity of long-chain 3-hydroxyacyl-CoA

dehydrogenase (LCHAD) using a synthetic substrate analogous to 3,5-
dihydroxytetradecanoyl-CoA.

Materials:

Cultured skin fibroblasts from the patient and a healthy control.

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

Bradford assay reagents for protein quantification.

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

3-keto-hexadecanoyl-CoA (substrate).

NADH (co-substrate).

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

Cell Culture and Lysis: Culture patient and control fibroblasts to confluency. Harvest the cells

and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris

and collect the supernatant containing the cellular proteins.

Protein Quantification: Determine the total protein concentration of the cell lysates using a

Bradford assay. This is essential for normalizing the enzyme activity.

Enzyme Reaction:

Prepare a reaction mixture in a cuvette containing assay buffer, a known amount of cell

lysate protein (e.g., 50-100 µg), and NADH.
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Initiate the reaction by adding the substrate, 3-keto-hexadecanoyl-CoA.

The LCHAD enzyme will catalyze the reduction of the 3-keto group to a 3-hydroxy group,

consuming NADH in the process.

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer

and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is

directly proportional to the LCHAD enzyme activity.

Data Analysis: Calculate the specific enzyme activity as nmol of NADH consumed per minute

per milligram of protein. Compare the activity in the patient sample to that of the healthy

control. A significant reduction in activity is indicative of LCHAD deficiency.

Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol describes the analysis of acylcarnitines, including those derived from

intermediates like 3,5-dihydroxytetradecanoyl-CoA, from dried blood spots, which is a

standard method for newborn screening and diagnosis of fatty acid oxidation disorders.

Materials:

Dried blood spot (DBS) puncher and a DBS sample from the patient.

Methanol containing internal standards (isotopically labeled carnitine and acylcarnitines).

96-well microtiter plates.

Plate shaker.

Nitrogen evaporator.

Mobile phase for HPLC (e.g., acetonitrile/water gradient with formic acid).

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation:
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Punch a small disc (e.g., 3 mm) from the dried blood spot into a well of a 96-well plate.

Add the methanol solution with internal standards to each well.

Seal the plate and agitate on a plate shaker for a specified time (e.g., 30 minutes) to

extract the acylcarnitines.

Derivatization (Optional but common): The extracted acylcarnitines can be derivatized (e.g.,

to their butyl esters) to improve their chromatographic and mass spectrometric properties.

This typically involves adding butanolic HCl and heating.

Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen.

Reconstitute the dried residue in the initial mobile phase.

MS/MS Analysis:

Inject the reconstituted sample into the HPLC-MS/MS system.

The acylcarnitines are separated by the HPLC column and then ionized by the ESI source.

The mass spectrometer is operated in a precursor ion scanning mode or multiple reaction

monitoring (MRM) mode to specifically detect the acylcarnitine species based on their

characteristic fragmentation patterns.

Data Analysis: Quantify the different acylcarnitine species by comparing their peak areas to

those of the corresponding internal standards. Elevated levels of long-chain 3-

hydroxyacylcarnitines are indicative of MTP or LCHAD deficiency.
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Caption: Role of 3,5-Dihydroxytetradecanoyl-CoA in MTP Deficiency.
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Caption: Workflow for Investigating MTP Deficiency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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